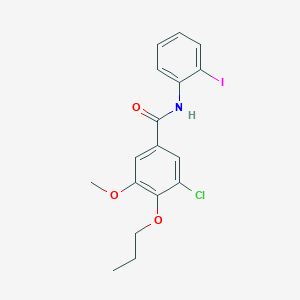
3-chloro-N-(2-iodophenyl)-5-methoxy-4-propoxybenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-chloro-N-(2-iodophenyl)-5-methoxy-4-propoxybenzamide often involves acylation reactions, where an amine reacts with an acid chloride in a suitable solvent, such as THF (Tetrahydrofuran). For instance, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was synthesized via the acylation of 3-aminophenol with 4-methoxybenzoyl chloride (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using X-ray crystallography and DFT (Density Functional Theory) calculations. The structure is influenced by intermolecular interactions such as dimerization and crystal packing. These interactions can affect the molecular geometry, particularly the dihedral angles and the conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include nucleophilic substitution and coupling reactions. The presence of functional groups like methoxy, propoxy, and chloro provides reactive sites for such transformations. For instance, the synthesis of pyrazoline derivatives from related benzamides involves reactions with methylhydrazine or phenylhydrazine, showcasing the chemical versatility of these compounds (Abdulla et al., 2013).
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
- The study of molecular structures and intermolecular interactions is crucial for understanding the properties and potential applications of benzamide derivatives. For example, N-3-hydroxyphenyl-4-methoxybenzamide has been characterized to evaluate the effect of dimerization and crystal packing on molecular geometry, highlighting the importance of intermolecular interactions on the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Synthesis and Chemical Transformations
- The synthesis and chemical transformations of benzamide derivatives are of significant interest. For instance, iodobenzene-mediated intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides has been explored for the efficient synthesis of spirooxindoles, demonstrating a methodological advancement in organic synthesis (Yu et al., 2011).
Structural Configuration and Spectroscopy
- Investigating the structural configuration and spectroscopy of benzamide derivatives provides insights into their physical and chemical properties. Studies on 5-chloro-2-methoxy-N-phenylbenzamide derivatives have elucidated their 3D structural configurations using NMR and X-ray diffractometer, offering a basis for potential medicinal applications due to their molecular interactions and reactivity (Galal et al., 2018).
Corrosion Inhibition
- Benzamide derivatives, particularly methoxy-substituted phenylthienyl benzamidines, have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid medium. This highlights their potential application in industrial processes, where corrosion resistance is crucial (Fouda et al., 2020).
Propiedades
IUPAC Name |
3-chloro-N-(2-iodophenyl)-5-methoxy-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClINO3/c1-3-8-23-16-12(18)9-11(10-15(16)22-2)17(21)20-14-7-5-4-6-13(14)19/h4-7,9-10H,3,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKUMVRXBZOZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)
![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)
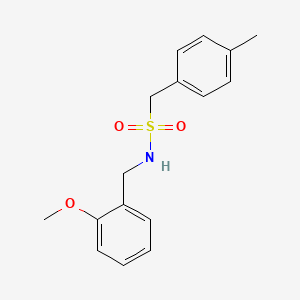
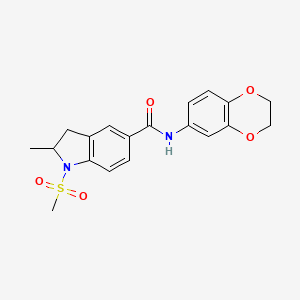
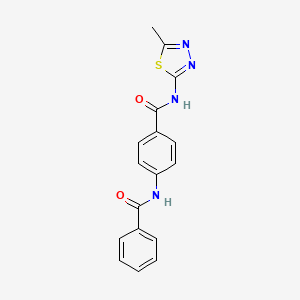
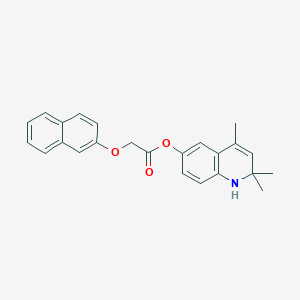
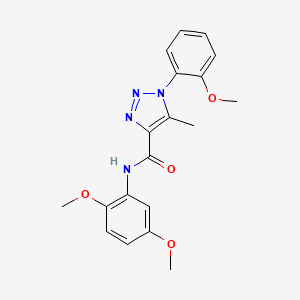
![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)
![2-(benzylthio)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4578531.png)
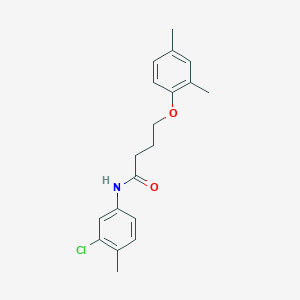

![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)
![3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)
![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)